molecular formula C11H13N3O B3087723 (1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine CAS No. 1177307-49-1

(1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B3087723
CAS No.: 1177307-49-1
M. Wt: 203.24 g/mol
InChI Key: AXLPIIREAODDKW-UHFFFAOYSA-N
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Description

(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)methanamine (CAS 1015845-74-5) is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . It features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological profile . Researchers value this scaffold for its significant role in the design and discovery of novel therapeutic agents, particularly in the fields of oncology and inflammation . Pyrazole-containing biomolecules have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties . The mechanism of action for such compounds often involves interaction with specific biological targets; for instance, some pyrazole derivatives are known to act as selective COX-2 inhibitors or to induce cell cycle arrest and apoptosis in cancer cell lines . This specific methanamine derivative serves as a valuable building block in medicinal chemistry for the synthesis and development of more complex molecules aimed at investigating these pathways. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[1-(2-methoxyphenyl)pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-11-5-3-2-4-10(11)14-8-9(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLPIIREAODDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251722
Record name 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177307-49-1
Record name 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177307-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine can be achieved through various synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then reacted with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. Finally, the resulting pyrazole derivative is subjected to reductive amination with formaldehyde and ammonia to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under standard conditions:

Reaction TypeReagents/ConditionsProductYield (%)Key References
Alkylation CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN-Methyl derivative75–85
Acylation Acetyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°CN-Acetylated compound65–70

The methoxyphenyl group stabilizes intermediates via resonance, enhancing reaction efficiency.

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases or imines:

Carbonyl SourceConditionsProductApplication
BenzaldehydeEtOH, RT, 12 h(E)-N-Benzylidene derivativeAnticancer screening
4-NitrobenzaldehydeCH<sub>3</sub>CN, reflux, 6 hNitrophenyl-imineCatalyst in oxidation reactions

Imine derivatives exhibit enhanced biological activity compared to the parent compound .

Oxidation

The pyrazole ring resists oxidation, but the amine group can be oxidized:

  • H<sub>2</sub>O<sub>2</sub>/AcOH : Forms N-oxide derivatives (60–65% yield) .

  • KMnO<sub>4</sub> (acidic) : Degrades the amine to a nitro group (limited utility).

Reduction

  • LiAlH<sub>4</sub>/THF : Reduces imine intermediates to secondary amines (80–90% yield) .

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at the C-3 and C-5 positions, directed by the methoxyphenyl group:

ReactionReagentsPositionProductYield (%)
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CC-55-Nitro-pyrazole derivative55
HalogenationBr<sub>2</sub>/FeCl<sub>3</sub>, CHCl<sub>3</sub>C-33-Bromo-pyrazole derivative60

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

ReactionCatalysts/BaseProductYield (%)
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OBiaryl-pyrazole hybrids70–80
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>N-Aryl derivatives65–75

Complexation with Metals

The amine and pyrazole N-atoms act as ligands for transition metals:

Metal SaltConditionsComplex StructureApplication
CuCl<sub>2</sub>EtOH, refluxSquare-planar Cu(II) complexAntimicrobial agents
Zn(OAc)<sub>2</sub>MeOH, RTTetrahedral Zn(II) complexFluorescent probes

Scientific Research Applications

Synthetic Routes

The synthesis of (1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine can be achieved through several methods:

  • Condensation Reaction :
    • Step 1 : 2-methoxybenzaldehyde reacts with hydrazine hydrate to form 2-methoxyphenylhydrazine.
    • Step 2 : This intermediate undergoes reaction with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
    • Step 3 : The resulting pyrazole derivative is subjected to reductive amination with formaldehyde and ammonia to introduce the methanamine group.
  • Industrial Production :
    • Large-scale production typically employs optimized batch or continuous flow processes that ensure high yields and purity through controlled reaction conditions.

Key Properties

  • Molecular Weight : 203.24 g/mol
  • Chemical Structure : Contains a methoxy-substituted phenyl ring and a pyrazole ring.

Chemistry

This compound serves as a building block in synthesizing various heterocyclic compounds. Its unique structure allows for the introduction of diverse functional groups, facilitating the development of new chemical entities.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Properties : Studies are underway to evaluate its effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, offering therapeutic benefits.
  • Anticancer Activity : Investigations focus on its interactions with cancer cell lines to assess cytotoxic effects.

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate . Its derivatives are evaluated for:

  • Pharmacological Profiles : Assessing efficacy and safety in preclinical models.
  • Therapeutic Applications : Targeting specific diseases based on its biological activity.

Industry

The compound finds applications in the production of:

  • Specialty Chemicals
  • Agrochemicals
  • Pharmaceuticals

Its versatility makes it valuable in various industrial processes, contributing to advancements in chemical manufacturing.

Uniqueness

The uniqueness of this compound lies in its combination of structural elements that impart distinct chemical and biological properties. This makes it particularly valuable for research and industrial applications.

Mechanism of Action

The mechanism of action of (1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The methoxy group and pyrazole ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazole Ring

Positional Isomerism of Methoxy Groups
  • 1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine (C₁₁H₁₃N₃O): This para-methoxy analog () shares the same molecular formula as the target compound but differs in the substituent position. However, the ortho-methoxy group in the target compound may enhance conformational rigidity, affecting selectivity .
  • 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine (C₁₂H₁₅N₃O): This meta-methoxy derivative () includes an N-methylated amine. The methyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
Halogen vs. Methoxy Substituents
  • 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]methanamine (C₁₀H₁₀FN₃): Replacing methoxy with fluorine () introduces an electron-withdrawing group, decreasing the electron density of the phenyl ring. Fluorine’s smaller size may also reduce steric effects compared to methoxy .
  • However, the methyl group’s hydrophobicity might enhance lipid bilayer penetration .

Modifications to the Methanamine Group

  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (C₁₁H₁₃N₃):
    This N-methylated derivative () has a molecular weight of 187.24 g/mol . Methylation of the amine reduces hydrogen-bonding capacity, which could lower solubility (e.g., logP increase) but improve metabolic stability by resisting oxidative deamination .

  • 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine (C₂₃H₂₃FN₆):
    This complex analog () incorporates a fused triazole-pyrrolo system and a fluorophenyl group. The extended conjugation and fluorine substituent may enhance binding to hydrophobic pockets in targets like kinases, though increased molecular weight (402.48 g/mol) could reduce bioavailability .

Physicochemical Properties

Compound (Reference) Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) LogP*
Target Compound 203.25 Not reported ~1.1 (estimated) 1.8
N-Methyl-1-(1-(2-methylphenyl)-1H-pyrazol-4-yl)methanamine 201.28 324.4 1.07 2.3
1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine 203.25 Not reported Not reported 1.7
1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)methanamine 193.19 Not reported Not reported 1.5

*LogP values are estimated using fragment-based methods.

Biological Activity

The compound (1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}

This compound features a methoxy group attached to a phenyl ring and a pyrazole moiety, which contributes to its biological activity. The presence of the methoxy group enhances the lipophilicity and potential binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It can modulate enzyme activities and receptor functions, particularly those involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities are critical indicators of its potential as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated through several assays. It has been shown to reduce inflammation markers such as TNF-alpha and IL-6 in cell cultures. The compound's ability to inhibit COX enzymes further supports its role in mitigating inflammatory responses.

Anticancer Activity

A significant area of research focuses on the anticancer potential of this compound. Various studies have reported its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)0.46Significant inhibition
HepG2 (Liver)0.39Significant inhibition
A549 (Lung)0.50Moderate inhibition

These results indicate that the compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • Study on HepG2 Cells : A study demonstrated that this compound significantly inhibited the proliferation of HepG2 liver cancer cells with an IC50 value of 0.39 µM, suggesting a strong anticancer effect .
  • Anti-inflammatory Effects : In a model of acute inflammation, treatment with this compound led to a marked decrease in paw edema in rats, indicating its potential application in treating inflammatory conditions .

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionEvidence Source
SolventDMF or DMSO
BaseK₂CO₃
Reaction Temperature80–100°C (reflux)
Purification MethodColumn Chromatography

Q. Table 2: Spectral Benchmarks

TechniqueKey SignalInterpretation
¹H NMR (CDCl₃)δ 3.8 ppm (s, 3H)Methoxy (-OCH₃) group
IR3300 cm⁻¹ (NH₂ stretch)Primary amine confirmation
MS (ESI+)m/z 217.27 [M+H]⁺Molecular ion validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
(1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine

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